REACTION_SMILES
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[Cl:15][CH2:16][CH2:17][NH2:18].[ClH:14].[F:1][C:2]([c:3]1[c:4]([OH:9])[cH:5][cH:6][cH:7][cH:8]1)([F:10])[F:11].[H-:12].[Na+:13].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[F:1][C:2]([c:3]1[c:4]([O:9][CH2:16][CH2:17][NH2:18])[cH:5][cH:6][cH:7][cH:8]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NCCOc1ccccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |